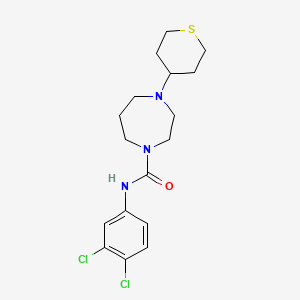

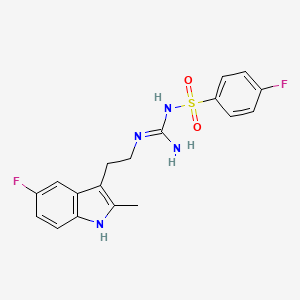

tert-Butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate, also known as Compound 13, is a synthetic compound that has been developed for use in scientific research. It is a potent inhibitor of the enzyme bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. BRD4 has been implicated in a number of diseases, including cancer, and compounds that can inhibit this enzyme may have therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Cyclization Reactions

One notable application involves the use of tert-Butyl hypoiodite (t-BuOI) as a powerful reagent for the cyclization of N-alkenylamides, including alkenylbenzamide derivatives, leading to the formation of various N-heterocycles. This process is highlighted by its mild conditions and complete stereoselectivity, yielding saturated N-heterocycles with good to excellent yields (Minakata et al., 2006).

Organogelation and Sensory Materials

The tert-Butyl moiety has been found critical in the formation of organogels, with research demonstrating that benzothizole-modified carbazole derivatives containing tert-Butyl groups can form gels under specific conditions. These materials are capable of emitting strong blue light and can be used as fluorescent sensory materials for detecting volatile acid vapors, showcasing the compound's potential in chemosensory applications (Sun et al., 2015).

Stereoselective Synthesis

Research has also demonstrated the compound's utility in the enantioselective synthesis of key intermediates for potent CCR2 antagonists. A noteworthy step in this synthesis is an iodolactamization yielding highly functionalized intermediates, underscoring its importance in the creation of complex molecular architectures (Campbell et al., 2009).

Synthesis of Stereoisomers

An efficient stereoselective route has been developed for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, demonstrating the compound's versatility in accessing varied stereochemical configurations. This route highlights the control of stereochemistry crucial for the synthesis of factor Xa inhibitors (Wang et al., 2017).

Material Science Applications

In material science, the introduction of tert-butyl side groups in the synthesis of polyimides has led to polymers with low dielectric constants, high glass transition temperatures, and excellent organosolubility. These properties are beneficial for various applications, including electronics and aerospace industries (Chern & Tsai, 2008).

Eigenschaften

IUPAC Name |

tert-butyl N-[4-[(4-bromobenzoyl)amino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-15-10-8-14(9-11-15)20-16(22)12-4-6-13(19)7-5-12/h4-7,14-15H,8-11H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEOAWXTACJOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126050 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(4-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-(4-bromobenzamido)cyclohexylcarbamate | |

CAS RN |

1286272-80-7 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(4-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)